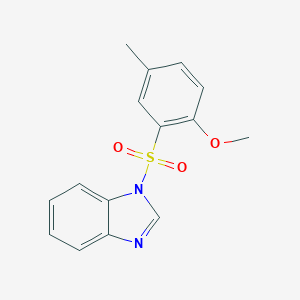![molecular formula C17H16N2O3S B246397 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B246397.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide, also known as CP-55,940, is a synthetic cannabinoid compound that acts as a potent agonist at the cannabinoid receptors CB1 and CB2. The compound was first synthesized in 1993 by Pfizer scientists, and has since been extensively studied for its potential therapeutic applications.
作用機序
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide acts as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to a variety of physiological effects, including the modulation of pain perception, inflammation, and neuronal activity.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of inflammatory mediators. The compound has also been shown to have neuroprotective effects in various animal models of neurological disease.
実験室実験の利点と制限
One of the main advantages of using N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system in vitro and in vivo. However, the compound's high lipophilicity and rapid metabolism can make it difficult to administer and study in certain experimental settings.
将来の方向性
There are several potential future directions for research involving N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide. One area of interest is the development of novel cannabinoid-based therapies for pain management and neurological disorders. Another area of focus is the investigation of the compound's effects on the immune system and its potential as an immunomodulatory agent. Additionally, further studies are needed to fully elucidate the mechanisms underlying N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide's neuroprotective effects and to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide involves several steps, including the condensation of 3,5-dimethoxybenzoyl chloride with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene in the presence of a base, followed by cyclization and reduction reactions. The final product is obtained by purification using various chromatographic techniques.
科学的研究の応用
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. The compound has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant effects, and has been investigated as a potential treatment for conditions such as chronic pain, epilepsy, and multiple sclerosis.
特性
分子式 |
C17H16N2O3S |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H16N2O3S/c1-21-11-6-10(7-12(8-11)22-2)16(20)19-17-14(9-18)13-4-3-5-15(13)23-17/h6-8H,3-5H2,1-2H3,(H,19,20) |
InChIキー |
UHUVYCAOCQRXOO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)



![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)


![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)